molecular formula C9H12ClNO3S B2492393 3-Chloro-4-((2-methoxyethyl)sulfonyl)aniline CAS No. 1541378-81-7

3-Chloro-4-((2-methoxyethyl)sulfonyl)aniline

Cat. No.: B2492393
CAS No.: 1541378-81-7
M. Wt: 249.71
InChI Key: NPSWTJONTYZAFK-UHFFFAOYSA-N
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Description

3-Chloro-4-((2-methoxyethyl)sulfonyl)aniline is an organic compound that belongs to the class of aniline derivatives It is characterized by the presence of a chloro group, a methoxyethyl group, and a sulfonyl group attached to the aniline ring

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-((2-methoxyethyl)sulfonyl)aniline typically involves the chlorosulfonylation of aniline derivatives. One common method is the Sandmeyer reaction, which uses diazonium salts as intermediates. The reaction conditions often include the use of chlorosulfonic acid and a suitable solvent such as dichloromethane .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chlorosulfonylation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-((2-methoxyethyl)sulfonyl)aniline undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Chloro-4-((2-methoxyethyl)sulfonyl)aniline has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 4-Chlorophenyl methyl sulfone
  • Cloransulam-methyl
  • Other aniline derivatives with similar substituents

Uniqueness

3-Chloro-4-((2-methoxyethyl)sulfonyl)aniline is unique due to the specific combination of its functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced reactivity or selectivity in certain reactions, making it valuable for specific applications .

Properties

IUPAC Name

3-chloro-4-(2-methoxyethylsulfonyl)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClNO3S/c1-14-4-5-15(12,13)9-3-2-7(11)6-8(9)10/h2-3,6H,4-5,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPSWTJONTYZAFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCS(=O)(=O)C1=C(C=C(C=C1)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1541378-81-7
Record name 3-chloro-4-(2-methoxyethanesulfonyl)aniline
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